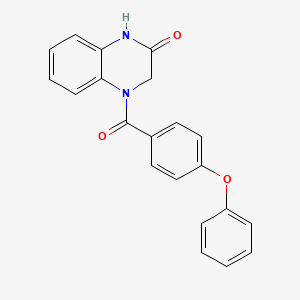

4-(4-苯氧基苯甲酰基)-3,4-二氢喹喔啉-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as PBQ, is a heterocyclic organic compound that has recently gained attention in the field of scientific research. PBQ is a derivative of quinoxaline and has been found to possess several interesting pharmacological properties. In

科学研究应用

抗肿瘤特性

研究表明,与4-(4-苯氧基苯甲酰基)-3,4-二氢喹喔啉-2(1H)-酮相似的衍生物在细胞毒性测试系统中表现出显着的抑制活性,表明其作为抗肿瘤剂的潜力。例如,人们已经探索了具有这种结构模式的化合物,揭示了有趣的抗肿瘤能力,特别是在破坏肿瘤血管和细胞增殖方面 (Cui 等,2017)。这些发现强调了该化合物在癌症治疗中的潜力,特别是作为一类新型的微管蛋白结合肿瘤血管破坏剂。

抗氧化和抗菌活性

4-(4-苯氧基苯甲酰基)-3,4-二氢喹喔啉-2(1H)-酮的衍生物也因其抗氧化和抗菌特性而受到评估。其中一些化合物显示出显着的抗氧化活性,可与叔丁基氢醌 (TBHQ) 等标准抗氧化剂相媲美甚至更好。这种活性对于减少氧化应激和减轻氧化应激相关疾病至关重要 (Zhou 等,2013)。此外,这些化合物对选择性病原体表现出中等至良好的抗菌活性,突出了它们作为抗菌剂的潜力。

环境影响和生物降解

除了其生物活性外,与4-(4-苯氧基苯甲酰基)-3,4-二氢喹喔啉-2(1H)-酮结构相关的化合物还因其环境存在和降解途径而受到研究。例如,在市政污水污泥中发现的合成酚类抗氧化剂(具有结构相似性)的出现表明了这些化合物与环境的相关性。专注于其生物降解途径的研究揭示了参与分解酚类结构的酶机制,从而提供了潜在环境解毒策略的见解 (Liu 等,2015)。

作用机制

Target of Action

The primary targets of 4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one are rat and human alpha-reductase isozymes 1 and 2 . These enzymes play a crucial role in the conversion of testosterone to dihydrotestosterone, a potent androgen that has been implicated in various androgen-dependent conditions .

Mode of Action

4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one interacts with its targets, the alpha-reductase isozymes, by inhibiting their activity . This inhibition prevents the conversion of testosterone to dihydrotestosterone, thereby potentially reducing the effects of this potent androgen .

Biochemical Pathways

The compound affects the biochemical pathway involving the conversion of testosterone to dihydrotestosterone . By inhibiting alpha-reductase isozymes, it disrupts this pathway, potentially leading to a decrease in dihydrotestosterone levels .

Pharmacokinetics

It’s worth noting that the compound’s solubility in various organic solvents and stability during the nickel(0) catalysed coupling reaction may influence its bioavailability .

Result of Action

The inhibition of alpha-reductase isozymes by 4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one leads to a decrease in the conversion of testosterone to dihydrotestosterone . This can result in molecular and cellular effects such as the potential reduction of androgen-dependent conditions .

属性

IUPAC Name |

4-(4-phenoxybenzoyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c24-20-14-23(19-9-5-4-8-18(19)22-20)21(25)15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBPSJFUVAYLIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404332.png)

![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404333.png)

![8-chloro-2-[(2-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2404334.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404340.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2404345.png)

![N-(sec-butyl)-1-((2-chloro-6-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2404351.png)